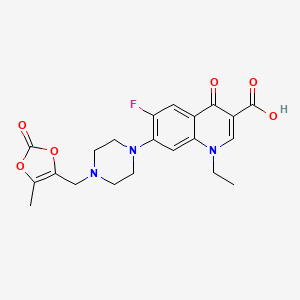
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin is a derivative of norfloxacin, a synthetic fluoroquinolone antibiotic. This compound is designed to enhance the pharmacokinetic properties of norfloxacin, making it more effective in treating bacterial infections. The addition of the 5-methyl-2-oxo-1,3-dioxol-4-yl)methyl group aims to improve the stability and absorption of the drug, thereby increasing its efficacy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin involves the reaction of norfloxacin with 4-chloromethyl-5-methyl-1,3-dioxol-2-one. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dioxolylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the compound under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin has several scientific research applications:
Chemistry: Used as a model compound in studies of nucleophilic substitution and oxidation-reduction reactions.
Biology: Investigated for its enhanced antibacterial properties compared to norfloxacin.
Medicine: Potential use in developing more effective antibiotics with improved pharmacokinetic profiles.
Industry: Utilized in the production of advanced pharmaceutical formulations.
Mécanisme D'action
The mechanism of action of N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. The compound binds to these enzymes, preventing the supercoiling of bacterial DNA, which ultimately leads to bacterial cell death. The addition of the dioxolylmethyl group enhances the compound’s ability to penetrate bacterial cells and increases its stability in the bloodstream .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azilsartan medoxomil: A prodrug that is broken down to azilsartan, used for treating hypertension.
Olmesartan medoxomil: Another prodrug used for treating hypertension, similar in structure to azilsartan medoxomil.
Uniqueness
N-((5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl)norfloxacin is unique due to its enhanced pharmacokinetic properties, which make it more effective than norfloxacin. The addition of the dioxolylmethyl group improves its stability and absorption, leading to higher blood levels of the active drug .
Propriétés
Numéro CAS |
85195-76-2 |
|---|---|
Formule moléculaire |
C21H22FN3O6 |
Poids moléculaire |
431.4 g/mol |
Nom IUPAC |
1-ethyl-6-fluoro-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C21H22FN3O6/c1-3-24-10-14(20(27)28)19(26)13-8-15(22)17(9-16(13)24)25-6-4-23(5-7-25)11-18-12(2)30-21(29)31-18/h8-10H,3-7,11H2,1-2H3,(H,27,28) |
Clé InChI |
PLARREUCIWJWCL-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)CC4=C(OC(=O)O4)C)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-butyl-7-chloro-1-methylimidazo[4,5-c]quinolin-4-one;trihydrochloride](/img/structure/B12743981.png)
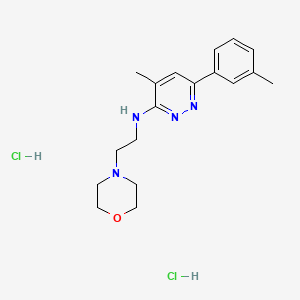

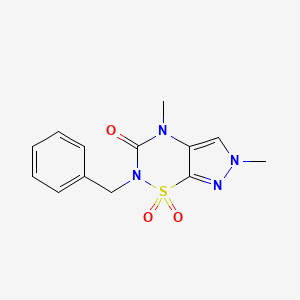
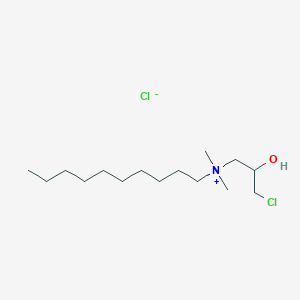
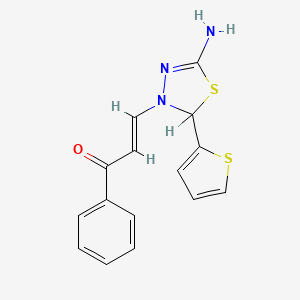
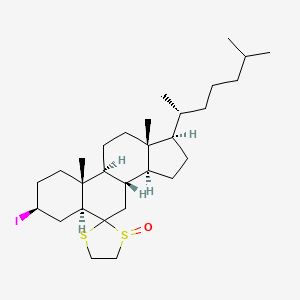

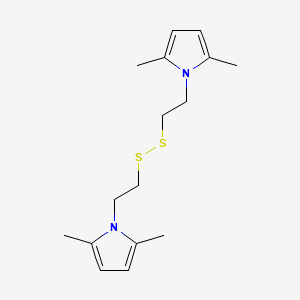


![thiazol-5-ylmethyl N-[(1S,2S,4S)-1-benzyl-2-hydroxy-4-[[(2S)-2-[[(2-isopropylthiazol-4-yl)methyl-methyl-carbamoyl]amino]propanoyl]amino]-5-phenyl-pentyl]carbamate](/img/structure/B12744057.png)
